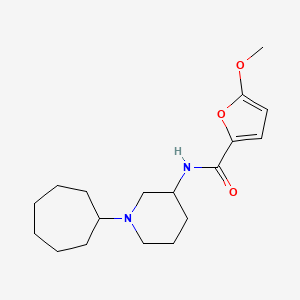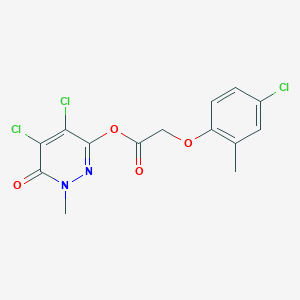
N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a modulatory effect on neuronal activity.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, this compound leads to an increase in GABA levels, which can have a modulatory effect on neuronal activity. GABA is the major inhibitory neurotransmitter in the brain and has been shown to play a role in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have a modulatory effect on neuronal activity. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In preclinical models of anxiety, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide in lab experiments is its high selectivity for GABA-AT. This compound has been shown to have minimal off-target effects, which can be beneficial when studying the effects of GABA modulation. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
1. Further studies are needed to investigate the potential therapeutic benefits of N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide in various neurological disorders, including epilepsy, anxiety, and addiction.
2. Future research could focus on developing more efficient synthesis methods for this compound to improve its availability for research purposes.
3. Studies could investigate the effects of this compound on GABA levels in different regions of the brain to better understand its mechanism of action.
4. Future studies could investigate the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide can be synthesized using a multi-step process that involves the reaction of furfurylamine with cycloheptanone to form the intermediate N-(1-cycloheptyl)-5-furfurylamine. This intermediate is then reacted with methyl chloroformate and sodium methoxide to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-5-methoxy-2-furamide has been studied extensively in preclinical models for its potential therapeutic benefits in various neurological disorders, including epilepsy, anxiety, and addiction. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In preclinical models of anxiety, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. This compound has also been studied for its potential use in the treatment of addiction, specifically cocaine addiction.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-methoxyfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-22-17-11-10-16(23-17)18(21)19-14-7-6-12-20(13-14)15-8-4-2-3-5-9-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSDKQMRMZGEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)NC2CCCN(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-4-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6097402.png)
![N-benzyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6097420.png)
![N-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenyl)tetrahydro-2-furancarboxamide trifluoroacetate (salt)](/img/structure/B6097426.png)
![N-(3-isopropoxypropyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6097437.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B6097440.png)

![1-(2,5-dimethoxyphenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6097453.png)
![5-acetyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6097455.png)
![ethyl (4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B6097462.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B6097470.png)
![2-(1-methyl-1H-pyrrol-3-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6097480.png)
![N-(2-ethoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6097504.png)
![N-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,6-dihydro-2-pyrimidinyl)-N'-phenylguanidine](/img/structure/B6097512.png)
![4-methyl-5-[2-(5-methyl-2-furyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6097515.png)